molecular formula C11H16O5 B025210 Glycerol 1,2-dimethacrylate CAS No. 101525-90-0

Glycerol 1,2-dimethacrylate

Cat. No. B025210
Key on ui cas rn: 101525-90-0
M. Wt: 228.24 g/mol
InChI Key: UKMBKKFLJMFCSA-UHFFFAOYSA-N
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Patent
US04458007

Procedure details

1282.5 g (9 moles) of glycidyl methacrylate were added dropwise with stirring over a period of 3 hours to a mixture of 860.9 g (10 moles) methacrylic acid, 21.4 g benzyltriethylammonium chloride and 5 g p-methoxy-phenol at 75°-85° C. Stirring of the mixture was continued for 2 hours at 80° C. and the solution was then poured into dilute sodium bicarbonate solution and stirred for some time. The organic phase was separated and washed again with sodium bicarbonate solution. The product was dried over sodium sulfate and, after filtration, was stabilized with 15 g of p-methoxyphenol. Small portions of approx. 150 g each were fractionally distilled at 0.07 mbar and a bath temperature of about 140° C.
Quantity
1282.5 g
Type
reactant
Reaction Step One
Quantity
860.9 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
21.4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[O:10]C1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=[CH2:13].[CH3:17]OC1C=CC(O)=CC=1.C(=O)(O)[O-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[C:11]([O:16][CH2:17][CH:7]([CH2:8][OH:10])[O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])(=[O:15])[C:12]([CH3:14])=[CH2:13] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1282.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Two
Name
Quantity
860.9 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
21.4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for some time
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed again with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
DISTILLATION
Type
DISTILLATION
Details
Small portions of approx. 150 g each were fractionally distilled at 0.07 mbar and a bath temperature of about 140° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C(=C)C)(=O)OCC(OC(C(=C)C)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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